2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Description

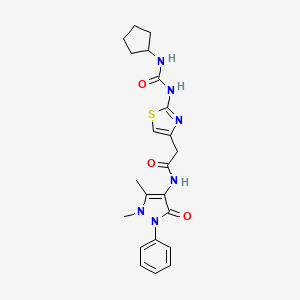

This compound is a structurally complex molecule featuring a thiazole ring substituted with a 3-cyclopentylureido group and an acetamide moiety linked to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group. The compound’s design likely aims to optimize bioactivity through synergistic effects of its polar (ureido) and hydrophobic (cyclopentyl) groups, which may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name |

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3S/c1-14-19(20(30)28(27(14)2)17-10-4-3-5-11-17)25-18(29)12-16-13-32-22(24-16)26-21(31)23-15-8-6-7-9-15/h3-5,10-11,13,15H,6-9,12H2,1-2H3,(H,25,29)(H2,23,24,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBQTKAYQNELNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, particularly in the context of cancer treatment and other pharmacological effects.

Chemical Structure and Properties

The compound's structure features a thiazole ring, a cyclopentylureido moiety, and a pyrazole derivative, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 394.47 g/mol .

Anticancer Activity

Recent studies have demonstrated that compounds similar to the one exhibit significant anticancer activity. For instance, the inhibition of key signaling pathways such as MAPK and PI3K has been linked to the compound's efficacy against various cancer cell lines. The dual inhibition strategy is particularly promising for overcoming resistance mechanisms in cancer therapy .

Table 1: Inhibition of ERK2 and PI3Kα Activities

| Compound | ERK2 Inhibition (%) | PI3Kα Inhibition (%) |

|---|---|---|

| 16a | 98.3 | 8.7 |

| 16b | 84.8 | 27.4 |

| 16c | 97.2 | 1.8 |

| 16d | 79.5 | 4.0 |

| BVD-525 | 97.7 | ND |

| BYL-719 | ND | 96.7 |

ND = Not Determined

This table illustrates the comparative potency of various compounds against ERK2 and PI3Kα, highlighting the potential of derivatives like 16b for further development.

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing significant cell cycle arrest . Additionally, molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression, such as EGFR tyrosine kinase .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on Human Colon Cancer Cells : A derivative exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an effective treatment option .

- Cytotoxicity Testing : Compounds were tested against various human cancer cell lines (e.g., SMMC7721, HCT116), demonstrating significant cytotoxic effects with IC50 values ranging from to .

Pharmacological Profiles

Beyond anticancer properties, derivatives of this compound have shown promise in other therapeutic areas:

- Anti-inflammatory Activity : Similar thiazole derivatives have been reported to possess anti-inflammatory properties, which could complement their anticancer effects .

- Antimicrobial Effects : Some compounds within this class also exhibit antimicrobial activity, suggesting a broad spectrum of biological activity that warrants further investigation .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Properties : Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for treating inflammatory diseases .

- Anticancer Potential : Preliminary studies have shown that derivatives of similar structures can inhibit key signaling pathways in cancer cells, such as the MAPK and PI3K pathways . The dual inhibition strategy is particularly promising for overcoming resistance in cancer therapies.

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against various bacterial strains, indicating potential use in treating infections .

Case Studies

Several studies have investigated the efficacy of compounds related to 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the thiazole and pyrazole moieties can lead to variations in biological activity. For instance, substituents on the cyclopentyl group may enhance lipophilicity, improving cellular uptake and bioavailability.

Chemical Reactions Analysis

Substitution Reactions

The 3-cyclopentylureido group on the thiazole ring may undergo nucleophilic substitution if the ureido nitrogen acts as a leaving group under basic or acidic conditions. For example, analogous compounds with ureido substituents often react with aldehydes, ketones, or other electrophiles to form imine derivatives .

Example Reaction Pathway :

3-Cyclopentylureido group → Substitution with an amine or hydrazine derivative → Formation of novel hydrazones or amidines.

Cyclization and Ring-Closing Reactions

The thiazole-pyrazole-acetamide framework suggests potential for intramolecular cyclization. For instance, in similar systems, cyano groups or carbonyl functionalities in pyrazole derivatives undergo cyclization with sulfur-containing reagents (e.g., mercaptoacetic acid) to form fused rings like thiazolidinones .

Example Reaction Pathway :

Acetamide group → Reaction with sulfhydryl compounds (e.g., mercaptoacetic acid) → Formation of thiazolidinone derivatives via elimination of H₂O or other byproducts .

Condensation Reactions

The acetamide group (N-(pyrazolyl)) may participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form imine intermediates. This is analogous to reactions observed in pyrazole derivatives, where acetamide moieties react with maleimides or enaminones to yield substituted pyridines or pyrans .

Example Reaction Pathway :

Acetamide group + Aldehyde/Ketone → Formation of Schiff base intermediates → Further cyclization to form heterocyclic products.

Hydrogen Bonding and Crystallographic Behavior

The amide and ureido groups likely participate in hydrogen bonding, as observed in analogous pyrazole-acetamide derivatives . These interactions influence solubility, stability, and crystal packing. For example, in similar compounds, intermolecular N-H⋯O hydrogen bonds form dimeric motifs (R²²(10) rings), which could stabilize the compound in solid-state or solution-phase environments .

Potential Reactivity of the Thiazole Ring

The 2-(3-cyclopentylureido)thiazol-4-yl moiety may exhibit reactivity at the 4-position , typical of thiazole derivatives. Substitution at this position could occur via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling), depending on the electronic environment of the ring.

Example Reaction Pathway :

Thiazole ring → Reaction with boronic acids or aryl halides → Formation of aryl-substituted thiazole derivatives.

Data Table: Analogous Reaction Pathways

Structural Considerations

-

Thiazole-Pyrazole Linkage : The conjugation between the thiazole and pyrazole rings may influence electronic properties, directing reactivity to specific sites (e.g., the acetamide group).

-

Steric Effects : The bulky cyclopentylureido group could hinder substitution at the thiazole ring, favoring reactions at less hindered positions (e.g., the acetamide).

-

Solubility : Hydrogen bonding from amide and ureido groups may affect solubility in polar solvents, impacting reaction efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences: The target compound replaces the phenyl group in analogs with a thiazole ring, introducing a nitrogen-rich heterocycle.

Hydrogen-Bonding Patterns :

- The ureido group in the target compound enables NH···O/S interactions, which are critical for crystal packing and solubility. In contrast, Analog 1 relies on weaker C–Cl···π interactions, and Analog 2 exhibits S···π contacts .

Bioactivity Implications :

- The thiazole-ureido motif in the target compound may enhance target affinity in enzymes or receptors requiring polar interactions (e.g., kinases).

- Analog 1 ’s dichlorophenyl group could improve membrane permeability but may reduce aqueous solubility .

- Analog 2 ’s methylsulfanyl group might confer resistance to oxidative metabolism, extending half-life .

Thermodynamic Properties :

- The target compound’s cyclopentyl group may increase melting point due to steric hindrance and hydrogen bonding, whereas Analog 1’s Cl substituents could lower it via disrupted packing .

Research Findings and Data

Table 2: Comparative Physicochemical Data (Hypothetical Projections*)

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

Methodological Answer: The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane, as demonstrated for structurally related acetamide derivatives. Key steps include:

- Reacting the thiazole-urea intermediate with activated carboxylic acid derivatives.

- Purification via column chromatography and recrystallization (e.g., methylene chloride evaporation) .

Validation: - Purity: HPLC (>95% purity), TLC (single spot).

- Structural Confirmation: NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1650 cm⁻¹), and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing its molecular structure?

Methodological Answer:

- X-ray Crystallography: Resolve bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming R₂²(10) dimers) .

- NMR: Assign protons on the pyrazole, thiazole, and cyclopentyl groups (e.g., δ 1.5–2.5 ppm for cyclopentyl CH₂).

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H]⁺) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields and minimize byproducts?

Methodological Answer:

-

Statistical DoE: Use factorial designs to test variables (temperature, solvent, stoichiometry). For example:

Factor Range Impact on Yield Temp. 0–40°C Higher yields at 25–30°C Solvent DCM vs. THF DCM improves solubility Catalyst EDC vs. DCC EDC reduces side reactions -

Computational Screening: Quantum mechanical calculations (DFT) predict reaction pathways and transition states .

Q. How to resolve contradictions in crystallographic data vs. computational geometry predictions?

Methodological Answer:

- Case Study: Discrepancies in dihedral angles between X-ray data (e.g., 80.7° for dichlorophenyl/amide groups) and DFT-optimized structures may arise from crystal packing forces.

- Mitigation:

Q. What strategies validate the compound’s biological target engagement in enzyme inhibition studies?

Methodological Answer:

Q. How do steric and electronic effects of the cyclopentylurea group influence reactivity?

Methodological Answer:

- Steric Effects: The cyclopentyl group may hinder nucleophilic attack at the thiazole ring, reducing hydrolysis rates.

- Electronic Effects: Electron-withdrawing urea moiety stabilizes the acetamide carbonyl, enhancing electrophilicity.

- Experimental Proof: Compare reaction rates with analogs (e.g., cyclohexyl vs. cyclopentyl substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.